Tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate
Description
Tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate (CAS: 2138012-68-5) is a substituted piperidine derivative featuring a tert-butyl carbamate group at the 1-position, with bromo (C3), methoxy (C2), and trifluoromethyl (C5) substituents on the piperidine ring. This compound is a key intermediate in medicinal and agrochemical synthesis, where the bromo group enables further functionalization (e.g., cross-coupling reactions), while the trifluoromethyl group enhances metabolic stability and lipophilicity . The methoxy group may influence electronic effects and steric interactions during reactivity.
Properties
IUPAC Name |
tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrF3NO3/c1-11(2,3)20-10(18)17-6-7(12(14,15)16)5-8(13)9(17)19-4/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHURTKHYUUBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1OC)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the bromination of a piperidine derivative, followed by methoxylation and introduction of the trifluoromethyl group. The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a piperidine derivative with an amino group, while oxidation can produce a piperidine carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate has shown promise in the development of pharmaceutical agents. Its structural features allow it to interact with various biological targets, particularly in the context of:
- Glycine Transporter Inhibition : The compound has been investigated as a potential inhibitor of glycine transporters, which are involved in neurotransmission. Inhibiting these transporters can have therapeutic implications for conditions such as schizophrenia and depression .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical factors in drug efficacy .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:
- Synthesis of Piperidine Derivatives : The compound can be used as a precursor in the synthesis of various piperidine derivatives, which are valuable in medicinal chemistry due to their diverse pharmacological activities .
- Functionalization Reactions : The bromine atom provides a site for nucleophilic substitution reactions, allowing chemists to introduce different functional groups into the piperidine ring. This property is particularly useful for creating libraries of compounds for screening in drug discovery .
Materials Science
The unique properties of this compound also extend to materials science:
- Polymer Chemistry : This compound can be utilized in the synthesis of polymers with specific functionalities. Its ability to form stable bonds with various monomers makes it suitable for creating advanced materials with tailored properties .
- Fluorinated Materials : The trifluoromethyl group imparts unique characteristics to materials, such as increased hydrophobicity and thermal stability. These properties are advantageous in applications ranging from coatings to electronic components .
Case Study 1: Glycine Transporter Inhibition
A study published in Chemical & Pharmaceutical Bulletin explored the design of inhibitors targeting glycine transporters using similar piperidine derivatives. The findings indicated that modifications at the piperidine ring significantly influenced inhibitory activity, suggesting a pathway for developing new therapeutics against neurological disorders .
Case Study 2: Antiviral Screening
Research conducted by a pharmaceutical company investigated the antiviral properties of various piperidine derivatives, including this compound. Results showed promising activity against specific RNA viruses, warranting further investigation into its mechanism of action and potential applications in antiviral drug development .
Mechanism of Action
The mechanism by which tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares the target compound with structurally related piperidine derivatives:
Physicochemical and Functional Properties
- Bromo Substituents : The bromo group in the target compound and tert-butyl 2-(2-bromo-5-methoxyphenyl)piperidine-1-carboxylate enables Suzuki or Buchwald-Hartwig couplings. However, steric hindrance in the phenyl-substituted analog () may reduce reactivity compared to the target’s direct piperidine substitution .
- Trifluoromethyl Effects : Both the target compound and tert-butyl 2,4-dimethyl-5-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate benefit from enhanced metabolic stability due to CF₃. However, the latter’s CF₃ group on a pendant aryl ring may reduce ring strain compared to the target’s CF₃ at C5 .
- Methoxy vs. Hydroxy Groups : The methoxy group in the target compound provides electron-donating effects and reduced polarity compared to the hydroxy group in ’s analog, which may improve membrane permeability .
Biological Activity
Tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring with several substituents: bromine, methoxy, and trifluoromethyl groups. These structural elements contribute to its unique chemical properties and biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H19BrF3NO3 |
| Molecular Weight | 335.18 g/mol |
| CAS Number | 2138012-68-5 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Bromination : A piperidine derivative is brominated.
- Methoxylation : Introduction of the methoxy group.
- Trifluoromethylation : The trifluoromethyl group is added.
- Esterification : The final step involves esterification with tert-butyl chloroformate under basic conditions.
These synthetic routes are optimized for yield and purity, often employing techniques such as chromatography for purification .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential inhibitory effects against various pathogens, including Mycobacterium tuberculosis .
- Cytotoxicity : In vitro assays have shown varying degrees of cytotoxicity across different cell lines, indicating potential for therapeutic applications in oncology .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Screening :
- Cytotoxicity Assessment :
- Mechanistic Studies :
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other piperidine derivatives but stands out due to its unique trifluoromethyl substitution, which enhances its biological activity.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-bromo-2-methoxy... | Bromine, Methoxy, Trifluoromethyl | Antimicrobial, Cytotoxic |
| Tert-butyl 4-(5-Bromo... | Similar piperidine structure | Limited activity |
| Other Piperidine Derivatives | Varying substituents | Diverse pharmacological profiles |
Q & A
Q. What are the recommended synthetic routes for tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step functionalization of a piperidine scaffold. Key steps include:
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base .
- Functionalization : Sequential bromination, methoxylation, and trifluoromethylation at positions 3, 2, and 5, respectively. Bromination may employ N-bromosuccinimide (NBS) under radical or Lewis acid catalysis .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .
Q. Key Reagents & Conditions
| Step | Reagents/Conditions | Solvent | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, 0–20°C | DCM | |
| Bromination | NBS, AIBN, 80°C | CCl₄ | |
| Purification | Column chromatography (hexane:EtOAc 4:1) | - |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (-OCH₃, δ ~3.3–3.5 ppm) and piperidine protons (δ ~1.4–4.0 ppm). The trifluoromethyl (-CF₃) group splits adjacent protons .
- ¹³C NMR : Boc carbonyl (δ ~155 ppm), CF₃ (δ ~125 ppm, q, J = 280 Hz) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₈BrF₃NO₃: 384.04) .
- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions using SHELX or similar software .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as halogenated waste. Avoid water jets to prevent aerosolization .
- Toxic Fumes : Combustion releases HF and COF₂; use CO₂ or dry chemical fire extinguishers .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure Boc-protected piperidine precursors (e.g., (R)- or (S)-configured starting materials) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in trifluoromethylation or bromination steps to induce stereoselectivity .
- Crystallographic Validation : Confirm stereochemistry via single-crystal X-ray diffraction. SHELXL refinement can resolve disorder in CF₃ or methoxy groups .
Q. How can contradictions between NMR and crystallographic data be resolved?
Methodological Answer:
- Dynamic Effects in NMR : Conformational flexibility (e.g., chair-flip in piperidine) may average NMR signals, whereas X-ray data reflects static crystal packing .
- Disorder Modeling : Use SHELXL to refine disordered CF₃ or methoxy groups, adjusting occupancy ratios (e.g., 82:18 split in ) .
- DFT Calculations : Compare experimental NMR shifts with computed spectra (Gaussian, B3LYP/6-31G*) to identify dominant conformers .
Q. What computational methods predict the reactivity of the trifluoromethyl group?
Methodological Answer:
- Electrostatic Potential Maps : Calculate using Gaussian to visualize electron-deficient regions prone to nucleophilic attack .
- DFT Transition States : Model SN2 displacement at the bromine atom to assess CF₃’s electronic effects on reaction kinetics .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for drug discovery .
Q. How is high-throughput crystallography applied to study this compound?
Methodological Answer:
- Automated Pipelines : Use SHELXC/D/E for rapid phase determination and structure solution. Ideal for screening multiple derivatives .
- Twinned Data Refinement : SHELXL handles twinning (common in flexible piperidines) via HKLF5 format and BASF parameter adjustments .
- ORTEP Visualization : Generate publication-ready molecular diagrams with anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
